ZINC phosphate hydrate

Overview

Description

Zinc phosphate hydrate is a technical product used in dentistry. It is commonly used for luting permanent metal restorations and as a base for dental restorations . It is also a corrosion inhibiting pigment suitable for a wide range of applications .

Synthesis Analysis

This compound can be synthesized by hydrothermal crystallization from aqueous solution at 20°C and 90°C . Another method involves the reaction of zinc with phosphoric acid . It can also be electrodeposited on different substrates .Molecular Structure Analysis

The crystal structures of these polymorphic forms of zinc phosphate Zn3(PO4)2·4H2O have been resolved. The main difference between the two α and β forms is caused by the difference in orientation of one of the water molecules in the ZnO6 octahedral network .Chemical Reactions Analysis

The kinetics of dehydration of the two forms of this compound was studied and their corresponding transition temperature determined . The initial product formed is a soluble acidic zinc phosphate, that rapidly undergoes further reaction, resulting in steadily decreasing solubility .Physical and Chemical Properties Analysis

Zinc phosphate appears as a white, odorless, and tasteless powder. It’s slightly soluble in water and completely insoluble in alcohol . It is a relatively stable compound, showing resistance to heat and most common chemical reactions .Scientific Research Applications

1. Anticorrosive Pigments for Paints

Zinc phosphate hydrate is valuable in formulating anticorrosive pigments for paints, which are effective in protecting metal surfaces in aggressive environments. Studies have demonstrated that zinc phosphate enhances the protective performance of coatings, especially when used in alkyd and epoxy paints (El-Hamid, Blustein, Deyá, Amo, & Romagnoli, 2011).

2. Biomaterial Applications

In biomedical research, this compound shows promise in bone repair and regeneration. It's been observed that incorporating zinc into calcium phosphate biomaterials can enhance bone repair and improve the properties of the material for orthopedic applications (Cruz, Calasans-Maia, Sartoretto, Moraschini, Rossi, Louro, Granjeiro, & Calasans-Maia, 2018).

3. Electrochemical Applications

This compound finds application in electrochemistry, particularly in the development of electrodes for electrocatalytic processes. This includes the electrodeposition of this compound films for applications like the degradation of organic pollutants (Chennah, Naciri, Taoufyq, Bakiz, Bazzi, Guinneton, Villain, Gavarri, & Benlhachemi, 2018).

4. Coating Performance Improvement

This compound is instrumental in improving the performance of coatings, such as polyurethane coatings, used for protective purposes. Research has indicated that its inclusion can significantly enhance the anticorrosion properties and physical-mechanical properties of coatings (Darvish, Naderi, & Attar, 2016).

5. Phosphate Removal from Aqueous Solutions

This compound shows efficacy in environmental applications, particularly in the removal of phosphate from aqueous solutions. This is significant for water treatment and environmental remediation processes (Luo, Zhu, Liu, Liu, Huo, & Yang, 2015).

Mechanism of Action

Target of Action

Zinc phosphate hydrate, also known as hopeite, is primarily used in electrocatalytic applications . It is electrodeposited on various substrates such as fluorine-doped tin oxide (FTO) on glass, stainless steel, and titanium . The primary targets of this compound are these substrates, where it forms a coating that can interact with other substances.

Mode of Action

This compound interacts with its targets through a process called electrodeposition . This involves the deposition of the material onto the substrate in a chronoamperometric mode . The resulting films of this compound are characterized by X-ray diffraction, scanning electron microscopy, Raman spectroscopy, and electrochemical cyclic voltammetry .

Biochemical Pathways

It is involved in the function of several zinc transporters, which are essential for maintaining zinc homeostasis and metabolism . .

Pharmacokinetics

Its deposition on various substrates suggests that it may have unique distribution characteristics depending on the substrate and the environmental conditions .

Result of Action

The primary result of this compound’s action is the formation of a coating on the substrate. This coating has been shown to have electrocatalytic properties, making it useful in applications such as the degradation of organic pollutants like rhodamine B (RhB) . The best degradation was observed on the FTO substrate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the nature of the substrate and the concentrations of the starting precursors can affect the properties of the electrodeposited films . Additionally, the temperature at which the this compound is synthesized can result in different forms of the compound, each with unique properties .

Safety and Hazards

Future Directions

Zinc phosphate nanoparticles have been explored by researchers in many important applications, such as anticorrosion pigment, drug delivery, antibacterial as well as anticancer agents, biocatalyst, lubricant additives, regeneration of bone tissues and removal of toxic metal from the environmental samples . Therefore, obtaining bio-nanoparticles with excellent properties and expanding applications in photovoltaic cells, hydrogen production, medicine, marine corrosion and protection, agriculture, and other fields deserve further investigation .

Biochemical Analysis

Biochemical Properties

Zinc phosphate hydrate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with metalloproteins and enzymes that require zinc as a cofactor. For instance, this compound can influence the activity of enzymes such as carbonic anhydrase and alkaline phosphatase, which are essential for various metabolic processes . The nature of these interactions often involves the binding of zinc ions to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and pathways . These effects are crucial for understanding how this compound can be utilized in therapeutic applications and biomedical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of zinc ions to specific biomolecules, leading to enzyme activation or inhibition. For example, zinc ions from this compound can bind to the active sites of enzymes, altering their conformation and activity . This binding can result in either the activation or inhibition of the enzyme, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to changes in cell viability and function, which are important considerations for in vitro and in vivo studies . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in biomedical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to zinc metabolism. It interacts with enzymes and cofactors that regulate zinc homeostasis, such as metallothioneins and zinc transporters . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism. Understanding these pathways is essential for elucidating the role of this compound in cellular physiology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Zinc transporters, such as the ZIP and ZnT families, play a crucial role in regulating the uptake and distribution of zinc ions from this compound . These transporters ensure that zinc ions are delivered to the appropriate cellular compartments, where they can exert their biochemical effects. Additionally, binding proteins such as metallothioneins help in the storage and regulation of zinc ions within cells.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It is often localized to organelles such as the Golgi apparatus and endoplasmic reticulum, where it can interact with various biomolecules . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications. These localization patterns are crucial for understanding how this compound exerts its effects at the cellular level.

Properties

IUPAC Name |

trizinc;diphosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.H2O.3Zn/c2*1-5(2,3)4;;;;/h2*(H3,1,2,3,4);1H2;;;/q;;;3*+2/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTWCNIDKQZDFF-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

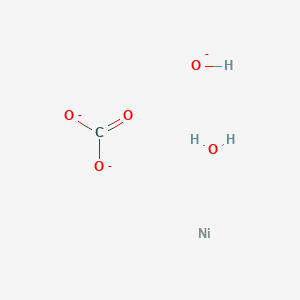

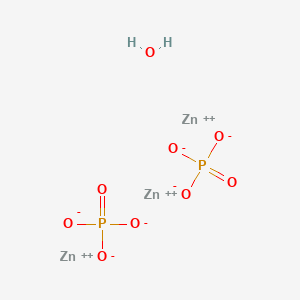

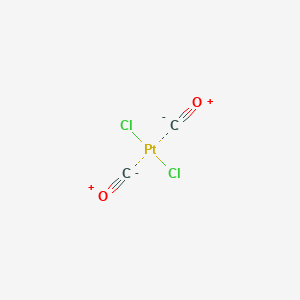

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O9P2Zn3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)